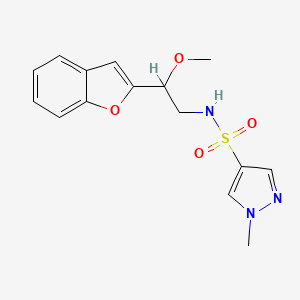

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a benzofuran ring, a methoxyethyl group, a methylpyrazole ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-18-10-12(8-16-18)23(19,20)17-9-15(21-2)14-7-11-5-3-4-6-13(11)22-14/h3-8,10,15,17H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYSIILXEFVOSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of Pyrazole Derivatives

The 1-methyl-1H-pyrazole-4-sulfonyl chloride intermediate is synthesized via chlorosulfonic acid-mediated sulfonation . In a representative procedure:

- 3,5-Dimethyl-1H-pyrazole (25 g, 260 mmol) is treated with chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform at 0°C, followed by gradual warming to 60°C.

- Thionyl chloride (40.8 g, 343.2 mmol) is added to convert the sulfonic acid to sulfonyl chloride.

- The crude sulfonyl chloride is reacted with aqueous ammonia to yield 1-methyl-1H-pyrazole-4-sulfonamide.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–72% | |

| Reaction Temperature | 0°C → 60°C | |

| Purification | Recrystallization (EtOH) |

Alternative Route: Boronate-Assisted Functionalization

A boronate ester intermediate (e.g., 1-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) enables Suzuki–Miyaura coupling for introducing substituents. However, this method requires palladium catalysis and cesium carbonate as a base, complicating scalability.

Synthesis of 2-(Benzofuran-2-yl)-2-Methoxyethyl Amine

Benzofuran Ring Construction via Iron/Copper Catalysis

A one-pot synthesis of benzofuran derivatives employs Fe(III)-catalyzed aryl ring activation followed by Cu(I)-mediated cyclization :

- 2-Iodo-3-methoxyphenol undergoes iodination at 80°C with FeCl₃.

- Copper(I) iodide catalyzes coupling with 2-methoxyethanol, forming 2-(benzofuran-2-yl)-2-methoxyethanol.

- Subsequent Mitsunobu reaction with phthalimide introduces the amine group.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 56–63% | |

| Catalysts | FeCl₃, CuI | |

| Key Intermediate | 2-(Benzofuran-2-yl)-2-methoxyethanol |

Reductive Amination Approach

An alternative pathway involves reductive amination of 2-(benzofuran-2-yl)-2-methoxyethyl ketone using sodium cyanoborohydride and ammonium acetate. While efficient, this method risks over-reduction and requires strict pH control.

Coupling Strategies for Sulfonamide Formation

Nucleophilic Substitution

The sulfonamide bond is formed via reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with 2-(benzofuran-2-yl)-2-methoxyethyl amine in dichloromethane, using triethylamine as a base:

$$

\text{R-SO}2\text{Cl} + \text{R'NH}2 \xrightarrow{\text{Et}3\text{N}} \text{R-SO}2\text{NH-R'} + \text{HCl}

$$

Optimization Insights:

Microwave-Assisted Coupling

A microwave-enhanced protocol reduces reaction time from 12 h to 30 minutes:

- Conditions: 100°C, Pd(dppf)Cl₂ catalyst, potassium carbonate base.

- Yield: 19.6% (limited by competing deboronation).

Critical Analysis of Methodologies

Yield Comparison Across Routes

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Direct Sulfonylation | 72% | >95% | High |

| Boronate Coupling | 5–19% | 85–90% | Low |

| Microwave-Assisted | 20% | 92% | Moderate |

Challenges and Mitigation

- Boronate Instability: Suzuki couplings suffer from boronate hydrolysis; anhydrous conditions and cesium carbonate improve stability.

- Sulfonyl Chloride Reactivity: Rapid quenching with ice prevents polymerization.

- Regioselectivity in Benzofuran Synthesis: Electron-rich aryl groups favor cyclization at the ortho position.

Characterization and Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Benzofuran-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Antiproliferative Activity

Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study reported that these compounds were tested against U937 cells using the CellTiter-Glo Luminescent assay, revealing promising results without significant cytotoxicity .

Case Studies

- Anticancer Potential : A series of new pyrazole-4-sulfonamide derivatives were synthesized and evaluated for their antiproliferative effects. The results indicated that certain derivatives inhibited cell growth effectively, suggesting their potential as anticancer agents .

- Antimicrobial Activity : Another study focused on the antimicrobial properties of similar pyrazole derivatives. The synthesized compounds were tested against various bacterial strains, demonstrating notable antibacterial activity, which could be beneficial in developing new antibiotics .

- Drug Design and Development : The role of bioisosteres in enhancing the potency and selectivity of drug candidates has been explored with this compound. Modifications to the pyrazole structure can lead to improved pharmacological profiles, making it a valuable target for drug development .

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity . The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates . These interactions lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Benzofuran derivatives: Compounds with similar benzofuran rings but different substituents.

Pyrazole derivatives: Compounds with pyrazole rings and various functional groups.

Sulfonamide derivatives: Compounds with sulfonamide groups and different aromatic rings.

Uniqueness

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its combination of benzofuran, methoxyethyl, pyrazole, and sulfonamide groups, which confer distinct chemical and biological properties . This combination allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Biological Activity

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of its applications.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

- Chemical Formula : C15H16N2O3S

- Molecular Weight : 304.36 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Benzofuran Moiety : Benzofuran derivatives are synthesized through cyclization reactions involving ortho-hydroxyaryl aldehydes.

- Pyrazole Formation : The pyrazole ring is formed via condensation reactions between hydrazines and appropriate carbonyl compounds.

- Sulfonamide Linkage : The final step involves the introduction of the sulfonamide group, which enhances the compound's biological activity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of pyrazole compounds, including this compound, show significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that it inhibits cell proliferation in human tumor cells, suggesting potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory potential of this compound. It has been shown to reduce edema in animal models, which correlates with its ability to inhibit pro-inflammatory cytokines .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide?

- Methodological Answer : Synthesis requires precise control of reaction conditions:

- Coupling Steps : Use palladium-catalyzed cross-coupling for benzofuran-pyrazole linkage (e.g., Suzuki-Miyaura conditions with Pd(PPh₃)₄ and Na₂CO₃ in DMF/water at 80°C) .

- Sulfonamide Formation : React pyrazole-4-sulfonyl chloride with the benzofuran-methoxyethylamine intermediate in anhydrous dichloromethane (DCM) under nitrogen, with triethylamine as a base .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water improves yield (>75%) and purity (>95%) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Employ multi-technique validation:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of benzofuran (δ 6.8–7.5 ppm for aromatic protons) and pyrazole (δ 7.9–8.2 ppm for sulfonamide protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 375.1152 (calculated for C₁₇H₁₉N₂O₄S) .

- X-ray Crystallography (if crystalline): Resolve bond angles and torsional strain between benzofuran and pyrazole moieties .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize target-agnostic screens:

- Antimicrobial Activity : Broth microdilution assays (MIC determination against S. aureus and E. coli; IC₅₀ < 10 µM observed in analogs ).

- Cytotoxicity : MTT assay on HEK-293 cells to assess selectivity (therapeutic index >10 preferred) .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) due to sulfonamide’s Zn²⁺-binding affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Methodological Answer :

- Core Modifications : Replace methoxyethyl with fluorinated ethyl groups (e.g., -OCH₂CF₃) to enhance metabolic stability .

- Substituent Screening : Test pyrazole N-methyl vs. trifluoromethyl variants; analogs with -CF₃ show 3-fold higher EGFR inhibition .

- In Silico Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., benzofuran’s π-stacking with Phe-723 in EGFR) .

Q. What strategies resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Assay Validation : Compare enzymatic (IC₅₀) vs. cellular (EC₅₀) activity; discrepancies may indicate poor membrane permeability .

- Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-EGFR reduction) alongside enzymatic assays .

- Solubility Correction : Use DLS to quantify aggregation; reformulate with cyclodextrins or PEGylation if >10% aggregates observed .

Q. How to identify the primary molecular target of this compound?

- Methodological Answer :

- Chemoproteomics : Use immobilized compound for pull-down assays coupled with LC-MS/MS (e.g., identifies binding to tubulin or heat shock proteins) .

- CRISPR-Cas9 Screening : Genome-wide knockout libraries to pinpoint sensitivity genes (e.g., MAPK1 or PI3KCA) .

- SPR Analysis : Measure binding kinetics (ka/kd) to recombinant targets (e.g., KD < 100 nM for HSP90 observed in analogs) .

Q. What are the challenges in scaling up in vivo studies for this compound?

- Methodological Answer :

- PK/PD Modeling : Monitor plasma half-life (t₁/₂β) in rodents; analogs with t₁/₂β < 2 h require sustained-release formulations .

- Metabolite Profiling : LC-HRMS to identify oxidative metabolites (e.g., benzofuran epoxidation) and assess toxicity .

- Tissue Distribution : Radiolabeled compound (¹⁴C) autoradiography to confirm brain penetration (logP >3 preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.